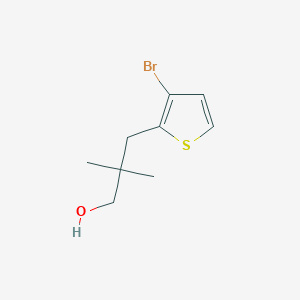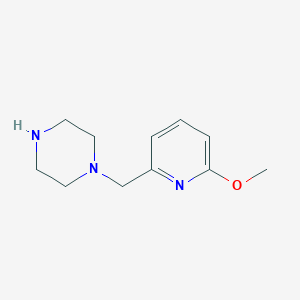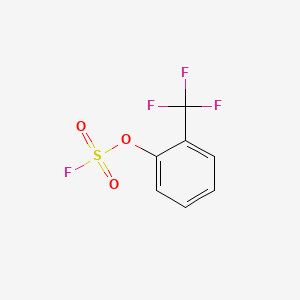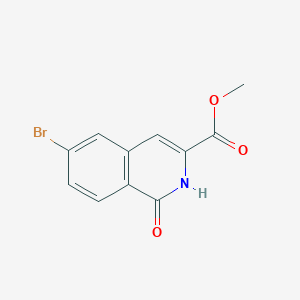
1-(2-Bromo-1-(isopentyloxy)ethyl)-2-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Bromo-1-(3-methylbutoxy)ethyl]-2-chlorobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a benzene ring substituted with bromine, chlorine, and a 3-methylbutoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-bromo-1-(3-methylbutoxy)ethyl]-2-chlorobenzene typically involves the following steps:
Alkylation: The 3-methylbutoxyethyl group can be introduced via a Friedel-Crafts alkylation reaction, where the benzene ring is treated with an alkyl halide (e.g., 3-methylbutyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Chlorination: The final step involves the chlorination of the benzene ring using chlorine gas (Cl2) or a chlorinating agent such as sulfuryl chloride (SO2Cl2) under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-[2-Bromo-1-(3-methylbutoxy)ethyl]-2-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium (Pd) catalyst.
Major Products:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of phenols or quinones.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
1-[2-Bromo-1-(3-methylbutoxy)ethyl]-2-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which 1-[2-bromo-1-(3-methylbutoxy)ethyl]-2-chlorobenzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Altering Gene Expression: Affecting the transcription and translation processes by binding to DNA or RNA.
Comparison with Similar Compounds
1-Bromo-2-ethylbenzene: Similar structure but lacks the 3-methylbutoxy group.
2-Bromo-1-(3-methylbutoxy)benzene: Similar structure but lacks the chlorine atom.
1-Chloro-2-(3-methylbutoxy)benzene: Similar structure but lacks the bromine atom.
Uniqueness: 1-[2-Bromo-1-(3-methylbutoxy)ethyl]-2-chlorobenzene is unique due to the presence of both bromine and chlorine atoms along with the 3-methylbutoxyethyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C13H18BrClO |
|---|---|
Molecular Weight |
305.64 g/mol |
IUPAC Name |
1-[2-bromo-1-(3-methylbutoxy)ethyl]-2-chlorobenzene |
InChI |
InChI=1S/C13H18BrClO/c1-10(2)7-8-16-13(9-14)11-5-3-4-6-12(11)15/h3-6,10,13H,7-9H2,1-2H3 |
InChI Key |
XGLDVQWCUHAISG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(CBr)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-n-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide](/img/structure/B13554342.png)


![6-[(3R)-3-aminopiperidin-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride](/img/structure/B13554352.png)
![Lithium(1+) 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13554359.png)







![[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine](/img/structure/B13554407.png)

